1,2-Octanedithiol

Description

Properties

Molecular Formula |

C8H18S2 |

|---|---|

Molecular Weight |

178.4 g/mol |

IUPAC Name |

octane-1,2-dithiol |

InChI |

InChI=1S/C8H18S2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3 |

InChI Key |

GBGFSXCJKDCHKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CS)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Octanedithiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

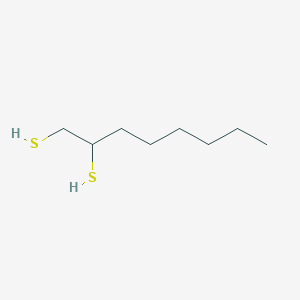

1,2-Octanedithiol is an organosulfur compound featuring two thiol functional groups on adjacent carbon atoms of an eight-carbon chain. As a vicinal dithiol, its chemical behavior is largely dictated by the proximity of the two sulfur atoms, which allows for unique reactivity, including the formation of stable cyclic structures upon oxidation and strong chelation to metal centers. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical Structure and Properties

The structure of this compound consists of an octane (B31449) backbone with thiol (-SH) groups substituted at the first and second carbon positions. The IUPAC name for this compound is octane-1,2-dithiol.

Molecular Structure

-

Molecular Formula: C₈H₁₈S₂

-

SMILES: CCCCCCC(CS)S

-

InChI Key: GBGFSXCJKDCHKQ-UHFFFAOYSA-N

The presence of two nucleophilic thiol groups in a vicinal arrangement is the key structural feature that governs the reactivity of this molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 178.4 g/mol | --INVALID-LINK-- |

| XLogP3-AA | 3.7 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 6 | --INVALID-LINK-- |

| Exact Mass | 178.08499292 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 178.08499292 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 2 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 10 | --INVALID-LINK-- |

Experimental Protocols

Proposed Synthesis of this compound from 1-Octene (B94956)

This proposed synthesis involves a three-step process: epoxidation of the alkene, ring-opening of the epoxide to form a diol, and subsequent conversion of the diol to the dithiol.

Step 1: Epoxidation of 1-Octene to 1,2-Epoxyoctane (B1223023)

-

Dissolve 1-octene in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) and wash the organic layer with a sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-epoxyoctane.

Step 2: Ring-Opening of 1,2-Epoxyoctane to Octane-1,2-diol

-

Dissolve the crude 1,2-epoxyoctane in a mixture of an organic solvent (e.g., acetone) and water.

-

Add a catalytic amount of acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and stir for several hours, monitoring by TLC.

-

After completion, neutralize the acid with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain octane-1,2-diol.

Step 3: Conversion of Octane-1,2-diol to this compound

This step can be achieved via a two-step process involving the formation of a di-tosylate followed by nucleophilic substitution with a thiolating agent.

-

Dissolve octane-1,2-diol in pyridine (B92270) and cool in an ice bath.

-

Slowly add tosyl chloride and stir the reaction mixture at low temperature for several hours.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Dry and concentrate to yield the di-tosylate.

-

Dissolve the di-tosylate in a suitable solvent and react with a sulfur nucleophile, such as sodium thiomethoxide or thiourea (B124793) followed by hydrolysis, to displace the tosylate groups and form the dithiol.

-

Purify the final product by distillation or chromatography.

Chemical Reactivity

The reactivity of this compound is dominated by the two thiol groups. Key reactions include oxidation, formation of thioacetals, and coordination to metals.

Oxidation to Cyclic Disulfide

Vicinal dithiols are readily oxidized to form cyclic disulfides.[1] This reaction can be accomplished using mild oxidizing agents such as iodine or even air. The formation of a stable five-membered 1,2-dithiolane (B1197483) ring is a key characteristic of this class of compounds. This reversible redox chemistry is central to the biological activity of molecules like lipoic acid.[2]

Formation of Thioacetals

Like other thiols, this compound can react with aldehydes and ketones to form cyclic thioacetals, which are useful as protecting groups in organic synthesis.

Coordination Chemistry

The sulfur atoms in this compound are soft Lewis bases and can act as excellent ligands for soft metal ions.[3] This property allows for the formation of stable coordination complexes and metal-organic frameworks (MOFs).[4] The chelate effect, arising from the bidentate nature of the ligand, contributes to the stability of these complexes.

Potential Applications

While specific applications of this compound are not extensively documented, its chemical properties suggest potential uses in several areas of interest to researchers and drug development professionals.

Materials Science

-

Self-Assembled Monolayers (SAMs): Dithiols are known to form self-assembled monolayers on gold and other noble metal surfaces.[5] These organized molecular layers can be used to modify surface properties for applications in electronics, sensors, and biocompatible coatings.

-

Metal-Organic Frameworks (MOFs): As a dithiol ligand, this compound can be used as a building block for the synthesis of MOFs.[4] These porous materials have potential applications in gas storage, separation, and catalysis.

Drug Development and Biological Research

The vicinal dithiol moiety is present in the reduced form of alpha-lipoic acid (dihydrolipoic acid), a compound with known antioxidant properties that is used in the treatment of diabetic neuropathy and other conditions.[6][7] The therapeutic action of lipoic acid is attributed to its ability to quench free radicals, chelate metals, and regenerate other antioxidants.[6]

While this compound itself has not been extensively studied for its biological activity, its structural similarity to the active form of lipoic acid suggests that it could serve as a scaffold for the design of novel antioxidant compounds. The long alkyl chain would confer lipophilicity, potentially influencing its distribution and activity in biological systems. Further research into this compound and its derivatives could explore their potential as therapeutic agents, particularly in diseases associated with oxidative stress.[6][7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Thiols are known for their strong, unpleasant odors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. Epoxide synthesis by ring closure [organic-chemistry.org]

- 3. idc-online.com [idc-online.com]

- 4. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Lipoic acid - biological activity and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Octanedithiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of 1,2-Octanedithiol, a vicinal dithiol of interest in various research and development applications. The document details experimental protocols, presents quantitative data in a structured format, and includes a visual workflow to elucidate the entire process.

Introduction

This compound is an organosulfur compound containing two thiol groups on adjacent carbon atoms. Vicinal dithiols are a class of compounds with significant applications in chemistry and biology. They are known for their ability to coordinate with metals and metalloids, making them effective chelating agents. In drug development and materials science, these compounds can serve as important intermediates and building blocks. The synthesis of vicinal dithiols can be challenging due to the propensity of thiols to undergo oxidation and other side reactions.[1] This guide outlines a robust and reproducible method for the synthesis and purification of this compound.

Synthesis of this compound

A common and effective strategy for the synthesis of vicinal dithiols is a two-step process starting from the corresponding alkene. This involves the epoxidation of the alkene followed by a ring-opening reaction with a sulfur nucleophile. An alternative, more direct approach involves the reaction of the alkene with a sulfurizing agent. A widely used method for preparing 1,2-alkanediols, which can be precursors to dithiols, involves the reaction of an alpha-olefin with formic acid and hydrogen peroxide.[2][3] The diol can then be converted to the dithiol.

A more direct route to vicinal dithiols involves the reaction of the corresponding epoxide with a thiourea (B124793), followed by hydrolysis. This method is often preferred due to its relatively high yields and manageable reaction conditions.

Overall Reaction Scheme

The synthesis of this compound can be achieved from 1-octene (B94956) via a two-step sequence involving the formation of an intermediate epoxide, 1,2-epoxyoctane (B1223023), followed by its reaction with thiourea and subsequent hydrolysis.

Step 1: Epoxidation of 1-Octene 1-Octene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1,2-epoxyoctane.

Step 2: Thiiranium Ion Formation and Hydrolysis The resulting epoxide is then treated with thiourea in the presence of an acid catalyst to form a thiiranium ion intermediate, which is subsequently hydrolyzed to yield this compound.

Experimental Protocol: Synthesis

Materials and Equipment:

-

1-Octene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Thiourea

-

Sulfuric acid

-

Sodium bicarbonate

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Epoxidation of 1-Octene:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g (0.1 mol) of 1-octene in 200 mL of dichloromethane (DCM).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add 20.7 g (0.12 mol) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 100 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Wash the organic layer with a saturated sodium chloride solution (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1,2-epoxyoctane as a colorless oil.

-

-

Synthesis of this compound from 1,2-Epoxyoctane:

-

To a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add the crude 1,2-epoxyoctane (from the previous step), 15.2 g (0.2 mol) of thiourea, and 150 mL of ethanol.

-

Add 5 mL of concentrated sulfuric acid dropwise to the stirred mixture.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, add 100 mL of a 10% sodium hydroxide (B78521) solution and reflux for an additional 2 hours to hydrolyze the intermediate.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification is crucial to obtain a high-purity product. Vacuum distillation is a highly effective method for purifying liquid thiols, as it allows for separation based on boiling points at temperatures low enough to prevent thermal decomposition.[4][5]

Experimental Protocol: Purification

Equipment:

-

Vacuum distillation apparatus (including a Claisen adapter, fractionating column, condenser, and receiving flasks)

-

Vacuum pump

-

Heating mantle

-

Manometer

Procedure:

-

Set up the vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure using the vacuum pump.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point of this compound under the specific vacuum pressure. For vicinal dithiols, the boiling point is significantly higher than the corresponding alkane and lower than the corresponding diol. Based on analogous compounds, the boiling point is estimated to be in the range of 90-100 °C at approximately 10 mmHg.

-

Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Reagent and Product Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| 1-Octene | 112.21 | 11.2 | 0.1 |

| m-CPBA | 172.57 | 20.7 | 0.12 |

| 1,2-Epoxyoctane (crude) | 128.21 | ~12.8 | ~0.1 |

| Thiourea | 76.12 | 15.2 | 0.2 |

| This compound (crude) | 162.33 | - | - |

| This compound (purified) | 162.33 | - | - |

Table 2: Yield and Purity

| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |

| 1,2-Epoxyoctane (crude) | 12.8 | ~12.2 | ~95 | >90 |

| This compound (purified) | 16.2 | ~11.3 | ~70 | >98 |

Table 3: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, characteristic thiol odor |

| Boiling Point | Estimated 90-100 °C @ 10 mmHg |

| Solubility | Soluble in organic solvents (ether, DCM), insoluble in water |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

1,2-Octanedithiol CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. Due to the limited availability of published data, a specific Safety Data Sheet (SDS) for 1,2-Octanedithiol could not be located. The safety information provided herein is based on general chemical principles and data from structurally related dithiol compounds. All laboratory work should be conducted with a comprehensive, substance-specific risk assessment under the supervision of a qualified professional.

Introduction

This compound is a chemical compound containing an eight-carbon chain with two thiol (-SH) functional groups attached to the first and second carbon atoms. As a dithiol, it has the potential for use in organic synthesis, particularly in reactions involving the protection of carbonyl groups, as a chelating agent for metals, and in the formation of self-assembled monolayers. Its distinct chemical properties are dictated by the presence of the two reactive thiol groups.

Chemical and Physical Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 26073-82-5 .[1] A summary of its key chemical and physical properties, primarily from computational predictions, is presented in the table below.

| Property | Value | Source |

| CAS Number | 26073-82-5 | PubChem[1] |

| Molecular Formula | C₈H₁₈S₂ | PubChem[1] |

| Molecular Weight | 178.36 g/mol | PubChem[1] |

| IUPAC Name | Octane-1,2-dithiol | PubChem[1] |

| Computed XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Safety Data and Hazard Analysis

Key Anticipated Hazards:

-

Stench: Thiols are notorious for their strong, unpleasant odors. This property serves as a primary indicator of potential exposure.

-

Toxicity: Dithiols can be toxic if swallowed, in contact with skin, or if inhaled. For example, 1,2-Ethanedithiol is classified as toxic if swallowed and fatal in contact with skin or if inhaled.

-

Skin and Eye Irritation: Contact with dithiols may cause skin and serious eye irritation.

-

Flammability: While not always the case for larger molecules, some dithiols are flammable liquids and vapors.

The following table summarizes the GHS hazard statements for related dithiol compounds, which should be considered as potential hazards for this compound until a specific SDS becomes available.

| Hazard Statement | Description | Associated Compound(s) |

| H301 | Toxic if swallowed | 1,2-Ethanedithiol |

| H302 | Harmful if swallowed | 1,8-Octanedithiol |

| H310 + H330 | Fatal in contact with skin or if inhaled | 1,2-Ethanedithiol |

| H315 | Causes skin irritation | 1,8-Octanedithiol |

| H319 | Causes serious eye irritation | 1,8-Octanedithiol |

| H226 | Flammable liquid and vapour | 1,2-Ethanedithiol |

GHS Pictograms (Anticipated)

Based on the hazards of related compounds, the following GHS pictograms are likely to be relevant for this compound:

Caption: Anticipated GHS pictograms for this compound, indicating potential acute toxicity, irritation, and flammability.

Experimental Protocols and Handling

Due to the absence of specific published experimental protocols for this compound, a general procedure for handling potentially hazardous, foul-smelling liquid thiols is provided below. This should be adapted based on a thorough, substance-specific risk assessment.

General Protocol for Handling this compound:

-

Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors and to contain its odor.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times. Double-gloving is recommended.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary.

-

-

Dispensing and Weighing:

-

Dispense the liquid using a syringe or cannula to minimize exposure to air and release of odor.

-

If weighing is necessary, do so in a tared, sealed container within the fume hood.

-

-

Reaction Quenching and Waste Disposal:

-

Reactions should be quenched carefully. To neutralize the thiol odor, excess reagent can be treated with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide in a basic solution within the fume hood. This should be done with caution as the reaction can be exothermic.

-

All waste containing this compound should be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local regulations.

-

-

Spill Management:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).

-

The contaminated absorbent should then be treated with an oxidizing solution (e.g., bleach) before being collected in a sealed container for hazardous waste disposal.

-

For larger spills, evacuate the area and follow emergency procedures.

-

Visualized Workflows

The following diagrams illustrate a logical workflow for assessing and mitigating the risks associated with handling this compound.

Caption: Hazard assessment and control workflow for this compound.

References

A Technical Guide to the Spectroscopic Characterization of 1,2-Octanedithiol

Introduction: This guide provides a detailed overview of the expected spectroscopic data for 1,2-Octanedithiol, a dithiol compound with applications in materials science and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and comparison with analogous compounds. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR data for this compound is based on typical chemical shifts for alkanes and thiols.[1][2][3] The protons on the carbons bearing the thiol groups are expected to be the most deshielded among the aliphatic protons. The thiol protons themselves typically appear as a broad singlet.[1]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (H-8) | ~0.9 | Triplet (t) | 3H |

| -(CH₂)₄- (H-4, H-5, H-6, H-7) | ~1.3-1.6 | Multiplet (m) | 8H |

| -CH₂- (H-3) | ~1.7 | Multiplet (m) | 2H |

| -CH(SH)- (H-2) | ~2.7-2.9 | Multiplet (m) | 1H |

| -CH₂(SH)- (H-1) | ~2.5-2.7 | Multiplet (m) | 2H |

| -SH | ~1.3-2.0 | Broad Singlet (br s) | 2H |

¹³C NMR (Carbon NMR) Spectroscopy

Predicted ¹³C NMR data is derived from characteristic chemical shifts for alkanes and carbons attached to sulfur.[4][5][6][7][8] The carbons directly bonded to the electron-withdrawing thiol groups will have the highest chemical shifts in the aliphatic region.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-8 | ~14 |

| C-7 | ~22 |

| C-6 | ~29 |

| C-5 | ~31 |

| C-4 | ~32 |

| C-3 | ~34 |

| C-2 | ~40 |

| C-1 | ~30 |

IR (Infrared) Spectroscopy

Predicted IR absorption frequencies are based on characteristic vibrational modes for S-H, C-S, and C-H bonds.[3][9][10][11][12][13] The S-H stretching vibration is a key diagnostic peak for thiols, though it is typically weak.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S-H stretch | 2550-2600 | Weak |

| C-H stretch (alkane) | 2850-2960 | Strong |

| CH₂ bend | ~1465 | Medium |

| C-S stretch | 600-800 | Medium |

Mass Spectrometry (MS)

Predicted mass spectrometry fragmentation is based on the typical behavior of long-chain thiols under electron ionization (EI).[14][15] The molecular ion peak is expected, followed by fragmentation patterns involving the loss of alkyl chains and thiol groups.

| m/z | Predicted Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 145 | [M - SH]⁺ |

| 111 | [M - C₂H₅S]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 47 | [CH₂SH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[16][17][18] Ensure the sample is free of any particulate matter by filtering if necessary.[17]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.[19]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).[20]

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of this compound onto one face of a salt plate (e.g., NaCl or KBr).[21][22] Carefully place a second salt plate on top to create a thin liquid film.[21][23]

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrument Setup (GC-MS):

-

Inject the sample solution into the gas chromatograph (GC) inlet. The GC will separate the compound from the solvent and any impurities.

-

The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

-

Ionization and Analysis:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (electron ionization - EI).[15][24][25][26]

-

The resulting molecular ion and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. scribd.com [scribd.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. youtube.com [youtube.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. NMR Sample Preparation [nmr.chem.umn.edu]

- 18. inchemistry.acs.org [inchemistry.acs.org]

- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 20. NMR Spectroscopy [www2.chemistry.msu.edu]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. pharmatutor.org [pharmatutor.org]

- 23. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 24. bitesizebio.com [bitesizebio.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A Theoretical and Computational Investigation of 1,2-Octanedithiol: Molecular Structure, Conformational Landscape, and Electronic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper presents a comprehensive theoretical and computational analysis of 1,2-octanedithiol, a dithiol compound with potential applications in materials science and as a capping agent for nanoparticles. Due to a scarcity of published experimental and computational data for this specific molecule, this guide provides foundational theoretical data generated through robust computational chemistry methods. The insights into its molecular geometry, conformational preferences, vibrational spectra, and electronic characteristics serve as a valuable resource for future research and development.

Computational Methodology

The theoretical data presented herein were derived from first-principles quantum chemical calculations. The following section details the computational protocol employed for this study.

1.1. Level of Theory

All calculations were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules. The B3LYP hybrid functional was employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known for its balanced description of molecular geometries and energies for a wide range of organic molecules.

1.2. Basis Set

The 6-31G* basis set was used for all calculations. This Pople-style basis set provides a good compromise between computational cost and accuracy for molecules of this size, incorporating polarization functions on heavy (non-hydrogen) atoms to describe non-spherical electron density distributions.

1.3. Computational Procedures

-

Geometry Optimization: The molecular geometry of this compound was fully optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies were calculated at the optimized geometry to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) spectrum.

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and provide insights into the molecule's chemical reactivity.

Figure 1: Computational workflow for the theoretical analysis of this compound.

Molecular Structure and Conformational Analysis

The structural parameters of this compound are crucial for understanding its physical and chemical properties. A conformational analysis was performed to identify the most stable isomer.

2.1. Atom Numbering Scheme

The following diagram illustrates the atom numbering scheme used for the discussion of the molecular structure.

Figure 2: Atom numbering scheme for this compound.

2.2. Optimized Geometric Parameters

The following table summarizes the key bond lengths, bond angles, and dihedral angles for the optimized, lowest-energy conformer of this compound.

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.534 | |

| C7-C8 | 1.541 | |

| C7-S10 | 1.832 | |

| C8-S9 | 1.835 | |

| S9-H | 1.345 | |

| S10-H | 1.346 | |

| Bond Angles (°) | ||

| C6-C7-C8 | 113.2 | |

| C6-C7-S10 | 110.5 | |

| C8-C7-S10 | 109.8 | |

| C7-C8-S9 | 111.5 | |

| C8-S9-H | 98.7 | |

| C7-S10-H | 99.1 | |

| Dihedral Angles (°) | ||

| S9-C8-C7-S10 | 65.2 (gauche) | |

| C6-C7-C8-S9 | 178.5 (anti) |

2.3. Conformational Preferences

The dihedral angle between the two sulfur atoms (S9-C8-C7-S10) is of particular interest. The calculations reveal that the gauche conformation, with a dihedral angle of approximately 65.2°, is the most stable. This is a common feature in 1,2-dithiols and is attributed to a combination of steric effects and stabilizing hyperconjugative interactions.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can aid in the experimental identification and characterization of this compound.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 2925 - 2950 | C-H stretch | Asymmetric and symmetric stretching of CH₂ and CH₃ groups |

| 2850 - 2870 | C-H stretch | Symmetric stretching of CH₂ and CH₃ groups |

| 2550 - 2590 | S-H stretch | Stretching of the thiol S-H bond[1] |

| 1450 - 1470 | C-H bend | Scissoring and bending of CH₂ and CH₃ groups |

| 1200 - 1350 | C-H wag | Wagging of CH₂ groups |

| 850 - 900 | C-S-H bend | Bending of the C-S-H group |

| 650 - 750 | C-S stretch | Stretching of the carbon-sulfur bond |

Note: Calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to better match experimental anharmonic frequencies.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic behavior and reactivity of a molecule.[2]

4.1. HOMO-LUMO Energies and Gap

The energies of the frontier molecular orbitals provide insights into the ionization potential, electron affinity, and chemical reactivity.

| Property | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | 0.89 |

| HOMO-LUMO Gap | 7.14 |

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The HOMO is primarily localized on the sulfur atoms, indicating that these are the most likely sites for electrophilic attack. The LUMO is distributed along the C-S bonds, suggesting these regions are susceptible to nucleophilic attack.

Figure 3: Schematic of the HOMO-LUMO energy levels and gap for this compound.

Conclusion

This theoretical and computational study provides a foundational understanding of the molecular structure, conformational preferences, vibrational properties, and electronic characteristics of this compound. The data indicate that the molecule exists preferentially in a gauche conformation and is electronically stable, with the sulfur atoms being the primary sites of chemical reactivity. These findings offer valuable insights for researchers in materials science and drug development, providing a solid theoretical basis for future experimental investigations and applications of this compound.

References

commercial suppliers and purity grades of 1,2-Octanedithiol

An In-Depth Technical Guide to Commercially Available Dithiols for Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: The compound "1,2-Octanedithiol" is not commonly listed in chemical supplier catalogs or scientific literature. It is likely that this is a misnomer for a more common dithiol. This guide, therefore, focuses on two closely related and commercially available dithiols: 1,2-Ethanedithiol and 1,8-Octanedithiol . These compounds are relevant to researchers in drug development and other advanced scientific fields.

Introduction

Dithiols are organosulfur compounds containing two thiol functional groups. Their unique reactivity makes them valuable reagents in a variety of applications, including organic synthesis, materials science, and drug development. 1,2-Ethanedithiol and 1,8-Octanedithiol, in particular, serve as important building blocks and versatile chemical intermediates.[1][2] This guide provides a comprehensive overview of their commercial availability, purity grades, analytical methods for quality control, and key applications relevant to researchers and drug development professionals.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer 1,2-Ethanedithiol and 1,8-Octanedithiol in various purity grades to suit different research and development needs. The selection of a supplier and a specific purity grade is a critical first step in any experimental workflow, directly impacting the reliability and reproducibility of results.

1,2-Ethanedithiol

1,2-Ethanedithiol (CAS 540-63-6) is a widely used reagent, particularly for the protection of carbonyl groups in organic synthesis.[1] It is available from a broad range of suppliers in technical and high-purity grades.

Table 1: Commercial Suppliers and Purity Grades of 1,2-Ethanedithiol

| Supplier | Purity Grade | Notes |

| Sigma-Aldrich (Merck) | for synthesis | General laboratory use.[3] |

| technical grade, >=90% | Suitable for less sensitive applications.[4] | |

| Thermo Scientific Chemicals | 98+% | High-purity grade for demanding synthetic applications.[5] |

| Tokyo Chemical Industry (TCI) | >99.0% (GC) | High-purity grade with purity confirmed by Gas Chromatography.[6] |

| Various Bulk Suppliers | Custom purities | Available upon request for industrial applications.[7] |

1,8-Octanedithiol

1,8-Octanedithiol (CAS 1191-62-4) is often used in the formation of self-assembled monolayers and in polymer chemistry.[8][9] Its longer carbon chain imparts different physical and chemical properties compared to 1,2-Ethanedithiol.

Table 2: Commercial Suppliers and Purity Grades of 1,8-Octanedithiol

| Supplier | Purity Grade | Notes |

| Sigma-Aldrich (Merck) | ≥97% | Standard grade for general research.[10] |

| Thermo Scientific Chemicals | 98% | High-purity grade.[11] |

| TCI America | >97.0% (GC,T) | Purity determined by Gas Chromatography and Titration.[12] |

| CP Lab Safety | min 98% | Suitable for research and manufacturing.[13] |

| Tianjin Yuansu Chemical | 99% | High-purity grade, available in bulk quantities.[14] |

Experimental Protocols: Purity Determination

Ensuring the purity of dithiols is crucial for their effective use. Several analytical methods can be employed for their quantification and the identification of impurities. The choice of method often depends on the required accuracy, the nature of potential impurities, and available instrumentation.[15]

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary method for assessing the purity of volatile compounds like dithiols.[16]

Methodology for GC Analysis:

-

Sample Preparation: Prepare a dilute solution of the dithiol in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation:

-

Injector: Split/splitless injector.

-

Column: A non-polar capillary column (e.g., DB-5) is typically used.[17]

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: A temperature gradient is programmed to ensure the separation of the main component from any volatile impurities. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C).[17]

-

Detector: FID for quantification or MS for identification and quantification.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, an internal or external standard method can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for purity analysis, although it is less common for volatile thiols unless they are derivatized.

Methodology for HPLC Analysis:

-

Derivatization (if necessary): Thiols may require derivatization to be detected by a UV detector.

-

Instrumentation:

-

Data Analysis: Similar to GC, purity is assessed by the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful, non-destructive method for determining the absolute purity of a compound without the need for a reference standard of the same compound.[18][19]

Methodology for qNMR Analysis:

-

Sample Preparation: An accurately weighed amount of the dithiol is dissolved in a deuterated solvent along with an accurately weighed amount of an internal standard with a known purity.

-

Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Data Analysis: The purity of the dithiol is calculated by comparing the integral of a characteristic signal from the dithiol to the integral of a signal from the internal standard.

Applications in Drug Discovery and Development

Dithiols play several important roles in the pharmaceutical industry, from early-stage drug discovery to the synthesis of active pharmaceutical ingredients (APIs).

-

Organic Synthesis Intermediate: 1,2-Ethanedithiol is a key reagent for the formation of 1,3-dithiolanes from aldehydes and ketones, which serves as a protective group in multi-step syntheses of complex molecules.[1] This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Peptide Chemistry: 1,2-Ethanedithiol is used as a scavenger in solid-phase peptide synthesis to prevent side reactions during the cleavage of the peptide from the resin.[20][21]

-

Chelating Agent: The two sulfur atoms in dithiols can bind to metal ions, making them useful in the synthesis of organometallic compounds and as chelating agents to remove heavy metals.[1]

Visualizing Workflows and Relationships

The following diagrams illustrate key decision-making processes and workflows relevant to the use of dithiols in a research and development setting.

Caption: Supplier selection workflow for acquiring dithiols.

Caption: Workflow for the purity analysis of dithiols.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Ethanedithiol, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 1,2-Ethanedithiol | 540-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 1,2-Ethanedithiol | 540-63-6 - BuyersGuideChem [buyersguidechem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Article | KnE Open [kneopen.com]

- 10. 1,8-辛二硫醇 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1,8-Octanedithiol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. labproinc.com [labproinc.com]

- 13. calpaclab.com [calpaclab.com]

- 14. Page loading... [guidechem.com]

- 15. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 16. Ethane-1,2-dithiol - analysis - Analytice [analytice.com]

- 17. 1,2-Ethanedithiol [webbook.nist.gov]

- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 21. innospk.com [innospk.com]

Potential Reactivity of Vicinal Thiols in 1,2-Octanedithiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reactivity of the vicinal thiol groups in 1,2-octanedithiol. This compound, possessing two thiol functional groups on adjacent carbons, exhibits a rich and versatile chemistry, making it a molecule of significant interest in various fields, including materials science, organic synthesis, and pharmaceutical development. This guide covers its synthesis, key reactions—including oxidation to its cyclic disulfide and metal chelation—and provides detailed experimental protocols and quantitative data where available.

Synthesis of this compound

This compound is not commercially readily available and is typically synthesized from its corresponding epoxide, 1,2-epoxyoctane (B1223023). A common and effective method involves the reaction of the epoxide with a sulfur nucleophile, such as thiourea (B124793) or potassium thiocyanate (B1210189), followed by hydrolysis of the intermediate.

Experimental Protocol: Synthesis via Episulfide Intermediate

This two-step procedure involves the initial formation of an episulfide (thiirane) from 1,2-epoxyoctane using potassium thiocyanate, followed by acid-catalyzed hydrolysis to yield the vicinal dithiol.

Step 1: Synthesis of 2-Hexylthiirane (B12282430)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxyoctane (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of dimethyl sulfoxide (B87167) and water.

-

Reagent Addition: Add potassium thiocyanate (1.1 to 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hexylthiirane. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified 2-hexylthiirane (1 equivalent) in a mixture of a water-miscible solvent like tetrahydrofuran (B95107) (THF) and water.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reaction Conditions: Stir the mixture at room temperature. The hydrolysis is generally complete within 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Key Reactivities of Vicinal Thiols in this compound

The proximity of the two thiol groups in this compound governs its characteristic reactivity, primarily its facile oxidation to a cyclic disulfide and its ability to act as a potent chelating agent for various metal ions.

Redox Chemistry: Oxidation to a Cyclic Disulfide

The vicinal thiols of this compound can be readily oxidized to form a stable five-membered cyclic disulfide, 1,2-dithiolane-3-pentane. This intramolecular reaction is often favored over intermolecular disulfide bond formation. This redox process is a key feature of many biological systems involving vicinal dithiols.

The interconversion between the dithiol and its cyclic disulfide is a reversible redox process. The redox potential of this couple is a critical parameter determining its behavior in a given chemical or biological environment. While the specific redox potential for this compound has not been experimentally determined, it is expected to be in a similar range to other aliphatic vicinal dithiols.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| pKa₁ | ~9.5 | Estimated based on typical pKa values for aliphatic thiols. The proximity of the second thiol may slightly lower this value. |

| pKa₂ | ~10.5 | The second deprotonation is expected to be less favorable due to electrostatic repulsion. |

| Redox Potential (E⁰') | -0.25 to -0.35 V | Estimated based on values for similar aliphatic dithiols like dithiothreitol (B142953) (DTT). This value is pH-dependent. |

Experimental Protocol: Monitoring the Oxidation of this compound

The oxidation of this compound to its cyclic disulfide can be monitored using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry in the presence of a thiol-specific chromogenic reagent like Ellman's reagent (DTNB).

Using HPLC:

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Oxidant Addition: Initiate the oxidation by adding a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, or exposure to air).

-

Time-course Analysis: At various time points, take aliquots of the reaction mixture and quench the reaction (if necessary, e.g., by adding a reducing agent for analysis of remaining dithiol).

-

HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC system with a C18 column. The dithiol and the cyclic disulfide will have different retention times, allowing for their separation and quantification. A UV detector (e.g., at 210-220 nm) can be used for detection.

-

Data Analysis: Plot the concentration of the dithiol and the disulfide as a function of time to determine the reaction kinetics.

Metal Chelation

The two sulfur atoms of the vicinal thiol groups in this compound act as excellent donor atoms for metal ions, forming stable chelate complexes. This property is exploited in areas such as heavy metal remediation, synthesis of coordination complexes, and the design of metal-binding drugs. The formation of a five-membered chelate ring is thermodynamically favorable.

The stoichiometry and stability of the metal complexes can be determined using various analytical techniques, including UV-Vis spectrophotometry, potentiometry, and NMR spectroscopy.

Experimental Protocol: Determination of Metal-Dithiol Complex Stoichiometry using Job's Method

Job's method of continuous variation is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt of interest (e.g., NiCl₂, CuCl₂, ZnCl₂) in a suitable solvent in which both are soluble and do not react (e.g., ethanol or methanol).

-

Preparation of Mixed Solutions: Prepare a series of solutions by mixing the stock solutions in varying mole fractions, while keeping the total molar concentration of the metal and dithiol constant. For example, prepare solutions with mole fractions of the dithiol ranging from 0 to 1 in increments of 0.1.

-

UV-Vis Measurements: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-dithiol complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the dithiol. The plot will typically show two linear portions that intersect at a maximum. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 (dithiol:metal) complex.

Table 2: Expected Stoichiometry of this compound with Common Metal Ions

| Metal Ion | Expected Stoichiometry (Dithiol:Metal) | Coordination Geometry |

| Ni²⁺ | 2:1 | Square Planar |

| Cu²⁺ | 2:1 | Square Planar |

| Zn²⁺ | 2:1 | Tetrahedral |

| Pb²⁺ | 1:1 or 2:1 | Dependent on conditions |

| Hg²⁺ | 1:1 | Linear or higher coordination |

Note: The actual stoichiometry can be influenced by factors such as pH, solvent, and the presence of other coordinating species.

Visualizing Reaction Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key chemical transformations and experimental procedures described in this guide.

Caption: Synthesis of this compound from 1,2-Epoxyoctane.

Caption: Redox interconversion of this compound.

Caption: Chelation of a metal ion by this compound.

Caption: Workflow for Job's method of continuous variation.

Conclusion

This compound, with its vicinal thiol groups, demonstrates significant reactivity that is of great interest to researchers in various scientific disciplines. Its synthesis from 1,2-epoxyoctane provides a viable route to access this molecule for further investigation. The key reactivities, namely the facile oxidation to a cyclic disulfide and the strong metal-chelating ability, open up a wide range of potential applications. The experimental protocols and data provided in this guide serve as a valuable resource for scientists and professionals working with or interested in the chemistry of vicinal dithiols. Further research to experimentally determine the precise physicochemical properties of this compound will undoubtedly contribute to unlocking its full potential.

The Advent of Short-Chain Dithiols: A Technical Guide to their Discovery, Chemistry, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain dithiols, organic compounds bearing two thiol (-SH) functional groups in close proximity, have carved a unique and indispensable niche in the landscape of chemistry, biochemistry, and pharmacology. From their origins as wartime antidotes to their contemporary use as sophisticated tools in protein chemistry and drug delivery, the journey of these molecules is one of scientific ingenuity and expanding application. This in-depth technical guide provides a comprehensive overview of the discovery and history of key short-chain dithiols, details their synthesis through established experimental protocols, presents their quantitative properties for comparative analysis, and visualizes their mechanisms of action in critical biological pathways.

A Historical Chronicle of Discovery and Application

The story of short-chain dithiols is marked by key discoveries that addressed pressing scientific and medical needs of their time.

-

Early 20th Century: The synthesis of simple dithiols like 1,2-ethanedithiol (B43112) was explored, primarily for academic interest in organosulfur chemistry.

-

World War II - The Genesis of a Lifesaver: The development of British Anti-Lewisite (BAL), or dimercaprol (B125519) (2,3-dimercapto-1-propanol) , stands as a pivotal moment. In the 1940s, a team of biochemists at Oxford University, led by Sir Rudolph Peters, secretly developed BAL as an antidote to the arsenic-based chemical warfare agent, Lewisite.[1] The dithiol structure of BAL proved highly effective at chelating arsenic, neutralizing its toxicity.[1] This marked the first major application of a short-chain dithiol in medicine and laid the foundation for chelation therapy.

-

Post-War Expansion: Following its success against Lewisite, dimercaprol was found to be an effective treatment for poisoning by other heavy metals, including gold, mercury, and lead.[1][2] In 1951, it was successfully used to treat Wilson's disease, a genetic disorder characterized by copper accumulation.[2]

-

The 1950s - Unraveling Metabolic Cofactors: The 1950s witnessed the isolation and synthesis of lipoic acid , a naturally occurring dithiol. Initially identified as a growth factor for certain microorganisms, its crucial role as a cofactor in mitochondrial dehydrogenase enzyme complexes, such as the pyruvate (B1213749) dehydrogenase complex, was elucidated.[3][4] The first chemical synthesis of racemic lipoic acid was achieved in 1952.[5]

-

1963 - A Reagent for Protein Chemistry: W. Wallace Cleland introduced dithiothreitol (DTT) , also known as Cleland's reagent, as a powerful reducing agent for disulfide bonds in proteins.[6] This development was a boon for biochemists, providing a stable and effective tool to study protein structure and function by preventing the oxidation of sulfhydryl groups.[6][7]

Quantitative Physicochemical Properties of Key Short-Chain Dithiols

The utility of short-chain dithiols is intrinsically linked to their physicochemical properties. The following tables summarize key quantitative data for some of the most significant compounds in this class, facilitating comparison and selection for specific research and development applications.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Thiol Groups) | Redox Potential (V at pH 7) |

| 1,2-Ethanedithiol | C₂H₆S₂ | 94.20 | -41 | 144-146 | ~10.2, 11.8 | - |

| 1,3-Propanedithiol | C₃H₈S₂ | 108.23 | -79 | 169-173 | ~10.5, 11.5 | - |

| Dimercaprol (BAL) | C₃H₈OS₂ | 124.23 | - | 140 (at 10 mmHg) | - | - |

| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | 154.25 | 42-43 | - | 9.2, 10.1[8] | -0.33[8][9][10] |

| Lipoic Acid | C₈H₁₄O₂S₂ | 206.32 | 60-62 | - | - | -0.32 (Dihydrolipoic acid) |

Note: Some data, particularly pKa and redox potentials for simpler dithiols, can vary depending on the experimental conditions and are not as widely reported as for reagents like DTT.

Seminal Experimental Protocols

The synthesis of short-chain dithiols has evolved over time, with several key methods becoming standard in organic chemistry laboratories.

Synthesis of 1,2-Ethanedithiol

This procedure is a classic method for the preparation of a fundamental short-chain dithiol.

Materials:

-

Ethylene (B1197577) dibromide

-

Potassium hydroxide (B78521)

-

Sulfuric acid

-

Ether

-

Calcium chloride

-

Nitrogen gas

Procedure:

-

Formation of Ethylene Diisothiuronium Bromide: A mixture of thiourea (8.0 moles) in 95% ethanol (2750 ml) is heated to reflux in a 5-liter round-bottomed flask. Ethylene dibromide (4.0 moles) is then added in one portion. A vigorous exothermic reaction ensues, leading to the precipitation of ethylene diisothiuronium bromide. The reaction is allowed to proceed to completion without further heating. The salt is collected by filtration and dried.[11]

-

Hydrolysis: The ethylene diisothiuronium bromide (0.75 mole) is mixed with a solution of potassium hydroxide (9.7 moles) in water (1360 ml) in a 5-liter three-necked flask and refluxed for 5 hours, during which ammonia (B1221849) evolves.[11]

-

Acidification and Steam Distillation: The flask is then equipped for steam distillation. A cooled solution of sulfuric acid in water is added dropwise under a nitrogen atmosphere until the mixture is acidic. The heat of neutralization will distill some of the dithiol. Steam is then introduced to continue the distillation until approximately 3 liters of distillate are collected.[11]

-

Isolation and Purification: The oily dithiol layer is separated from the distillate. The aqueous layer is extracted with ether. The oil and ether extracts are dried over calcium chloride. After evaporation of the ether, the residue is combined with the main oil fraction and purified by fractional distillation under reduced pressure in a nitrogen atmosphere. The boiling point of 1,2-ethanedithiol is 63°C at 46 mmHg.[11]

Synthesis of Dimercaprol (2,3-Dimercapto-1-propanol)

The synthesis of BAL was a critical achievement during World War II. While various methods exist, a common approach involves the reaction of allyl alcohol with a source of sulfur.

Materials:

-

Allyl alcohol

-

Thioacetic acid

-

AIBN (Azobisisobutyronitrile) or other radical initiator

-

Hydrochloric acid or sodium hydroxide for hydrolysis

-

Organic solvent (e.g., benzene (B151609) or toluene)

-

Drying agent (e.g., sodium sulfate)

Procedure:

-

Thiolacetylation of Allyl Alcohol: Allyl alcohol is reacted with thioacetic acid in the presence of a radical initiator like AIBN. This reaction proceeds via a free-radical addition of the thiol to the double bond, yielding 2,3-bis(acetylthio)-1-propanol.

-

Hydrolysis: The resulting diacetate is then hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid or treatment with sodium hydroxide will cleave the acetyl groups to yield 2,3-dimercapto-1-propanol.

-

Purification: The crude dimercaprol is then purified by distillation under reduced pressure to obtain the final product.

Synthesis of Dithiothreitol (DTT)

The synthesis of Cleland's reagent can be achieved through several routes. A common industrial synthesis starts from related epoxides. A traditional laboratory synthesis involves the sulfidation of a halogenated precursor.[8]

Materials:

-

1,4-Dibromo-2,3-butanediol (can be prepared from erythritol)

-

Sodium hydrosulfide (B80085) or thiourea

-

Solvent (e.g., ethanol)

-

Base for hydrolysis (if using thiourea)

Procedure:

-

Nucleophilic Substitution: 1,4-Dibromo-2,3-butanediol is reacted with a sulfur nucleophile such as sodium hydrosulfide or thiourea in a suitable solvent like ethanol. This results in the displacement of the bromide ions to form the dithiol or the intermediate bis-isothiuronium salt.

-

Hydrolysis (if necessary): If thiourea is used, the resulting bis-isothiuronium salt is hydrolyzed with a base (e.g., sodium hydroxide) to liberate the free thiol groups.

-

Purification: The crude DTT is then purified by recrystallization to yield the final product.

Visualizing the Mechanisms of Action

The biological and chemical effects of short-chain dithiols are best understood by visualizing their interactions at a molecular level.

Reduction of a Protein Disulfide Bond by Dithiothreitol (DTT)

DTT's ability to reduce disulfide bonds is central to its utility in protein biochemistry. This process occurs in a two-step thiol-disulfide exchange reaction.[8][12]

References

- 1. What is the mechanism of Dimercaprol? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Ethanedithiol | CAS#:540-63-6 | Chemsrc [chemsrc.com]

- 4. Dimercaprol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dimercaprol (British anti-lewisite, BAL in Oil) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 6. pKa values of 3-thioxo-1,2-dithiole-4- and -5-carboxylic acids and of 3-oxo-1,2-dithiole-4- and -5-carboxylic acids in aqueous solution at 298 K - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. 1,3-Propanedithiol (CAS 109-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 11. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]

- 12. Assembly of Lipoic Acid on Its Cognate Enzymes: an Extraordinary and Essential Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Alkanedithiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkanedithiols, organic compounds containing two thiol groups, are utilized in various industrial and pharmaceutical applications. Their introduction into the environment necessitates a thorough understanding of their fate and degradation. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, transformation, and ultimate fate of short-chain alkanedithiols. It covers abiotic and biotic degradation pathways, summarizes available quantitative data, details experimental protocols for their study, and touches upon the ecotoxicological implications of these compounds and their degradation products. Due to the limited availability of experimental data for many alkanedithiols, this guide also incorporates information on analogous compounds and predictive models to provide a more complete picture.

Introduction

Alkanedithiols are characterized by the presence of two sulfhydryl (-SH) groups attached to an alkane backbone. This dual functionality imparts unique chemical properties, making them valuable as chelating agents, building blocks in polymer synthesis, and components in drug delivery systems. However, their release into the environment, whether through industrial effluent or as metabolites of pharmaceutical products, raises concerns about their potential impact on ecosystems. The thiol groups are susceptible to oxidation and can interact with heavy metals, influencing their bioavailability and toxicity. Understanding the environmental fate of alkanedithiols is therefore crucial for conducting comprehensive environmental risk assessments.

Environmental Fate of Alkanedithiols

The environmental fate of a chemical is determined by a combination of its physical and chemical properties and the characteristics of the receiving environment. Key processes governing the fate of alkanedithiols include volatilization, sorption to soil and sediment, and degradation through biotic and abiotic pathways.

Physicochemical Properties and Environmental Distribution

The environmental distribution of alkanedithiols is influenced by properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). Short-chain alkanedithiols, such as 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085), are relatively volatile liquids.

Table 1: Physicochemical Properties and Environmental Fate Parameters of Selected Alkanedithiols

| Compound | Molecular Formula | Vapor Pressure (mm Hg at 25°C) | Water Solubility | log Kow (estimated) | Volatilization Half-life (model river) | Volatilization Half-life (model lake) | Bioconcentration Factor (BCF, calculated) |

| 1,2-Ethanedithiol | C2H6S2 | 5.61[1] | Slightly soluble | 1.21[2] | 3 days[1] | 17 days[1] | 2[1] |

| 1,3-Propanedithiol | C3H8S2 | Not available | Slightly soluble | Not available | Not available | Not available | Not available |

| 1,4-Butanedithiol (B72698) | C4H10S2 | Not available | Highly soluble in organic solvents | Not available | Not available | Not available | Not available |

Data for 1,3-propanedithiol and 1,4-butanedithiol are limited. Predictive models such as OPERA can be used to estimate these properties in the absence of experimental data[3][4][5].

Sorption and Mobility

The mobility of alkanedithiols in soil and sediment is governed by their sorption characteristics. The interaction with soil organic matter and mineral surfaces will dictate their concentration in the aqueous phase and thus their availability for degradation and transport. The sorption of organosulfur compounds can be influenced by soil pH, organic matter content, and the presence of metal oxides[6][7]. For short-chain dithiols, with their relatively low log Kow values, significant sorption to organic matter is not expected, suggesting they may be mobile in soil and aquatic systems[8][9].

Degradation of Alkanedithiols

Alkanedithiols can be degraded in the environment through both abiotic and biotic processes. The primary transformation pathways are expected to involve the oxidation of the thiol groups.

Abiotic Degradation

3.1.1. Oxidation: The thiol groups of alkanedithiols are susceptible to oxidation, which can be initiated by atmospheric oxidants, metal catalysts, or photochemically generated reactive species. The initial oxidation product is typically a disulfide. In the case of dithiols, this can lead to the formation of cyclic disulfides or polymeric materials. Further oxidation can lead to the formation of sulfinates and sulfonates.

3.1.2. Photodegradation: While direct photolysis of simple alkanedithiols is not expected to be a significant degradation pathway as they do not absorb light in the environmentally relevant spectrum (>290 nm), indirect photolysis mediated by photosensitizers present in natural waters could contribute to their degradation. Hydroxyl radicals (•OH), which are key oxidants in atmospheric and aquatic environments, are expected to react rapidly with thiols[10][11].

Biotic Degradation

Microbial degradation is a key process for the removal of organic compounds from the environment. While specific data on the biodegradation of alkanedithiols is scarce, information from analogous compounds such as alkanethiols and diols provides insights into potential pathways.

3.2.1. Aerobic Degradation: Under aerobic conditions, microorganisms can utilize alkanes and related compounds as carbon and energy sources[12]. The degradation of alkanes is typically initiated by monooxygenase enzymes. For alkanedithiols, the initial steps are likely to involve the oxidation of the thiol groups, potentially followed by cleavage of the carbon-sulfur bond. Studies on the anaerobic degradation of 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) have identified bacterial strains capable of their metabolism, suggesting that microorganisms possess the enzymatic machinery to degrade short-chain bifunctional alkanes[13][14].

3.2.2. Anaerobic Degradation: In anoxic environments, such as sediments and some groundwater, anaerobic microorganisms can degrade organic compounds. Sulfate-reducing bacteria are known to be involved in the degradation of sulfur-containing organic matter[13]. The anaerobic degradation of methanethiol (B179389) has been studied, indicating that specialized microorganisms can metabolize simple thiols[12][15]. It is plausible that similar microbial communities could degrade alkanedithiols, potentially using them as electron donors.

Degradation Pathways

Based on general principles of organic sulfur chemistry and microbial metabolism, a generalized degradation pathway for alkanedithiols can be proposed.

Caption: Generalized degradation pathway of alkanedithiols.

Experimental Protocols

Standardized methods are essential for assessing the biodegradability and environmental fate of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines.

Ready Biodegradability (OECD 301)

This series of tests provides a screening-level assessment of the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. Methods include measuring oxygen consumption (e.g., Closed Bottle Test, OECD 301D) or carbon dioxide evolution (e.g., Sturm Test, OECD 301B). A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand or carbon dioxide production within a 28-day window.

Biodegradation in Soil (OECD 307)

This guideline is used to determine the rate of aerobic and anaerobic transformation of a chemical in soil. The test substance, typically radiolabeled, is incubated with soil under controlled laboratory conditions. The rate of degradation is determined by measuring the evolution of radiolabeled CO2 and analyzing the soil for the parent compound and transformation products over time.

Experimental Workflow for Soil Biodegradation Study

Caption: Workflow for an OECD 307-style soil biodegradation study.

Ecotoxicity of Alkanedithiols and Their Degradation Products

The ecotoxicity of alkanedithiols and their transformation products is a critical aspect of their environmental risk assessment. Thiols are known to be biologically active and can exhibit toxicity to various organisms. Some studies have indicated that dithiols can be toxic, and their effects can vary with concentration[16][17]. The degradation products, such as cyclic disulfides and sulfonated compounds, may have different toxicological profiles than the parent compounds. It is important to consider that the toxicity of a substance can change as it degrades in the environment[18]. Limited data is available on the specific ecotoxicity of short-chain alkanedithiols to relevant environmental species (e.g., algae, daphnids, and fish).

Conclusion and Future Research

The environmental fate and degradation of alkanedithiols are complex processes that are not yet fully understood. While general degradation pathways involving the oxidation of thiol groups can be inferred, there is a significant lack of quantitative experimental data on their degradation rates and pathways in various environmental compartments. The available information suggests that short-chain alkanedithiols are likely to be mobile in soil and can volatilize from water surfaces. Their degradation is expected to proceed through both abiotic and biotic oxidation.

To improve the environmental risk assessment of alkanedithiols, future research should focus on:

-

Generating robust experimental data on the biodegradation and abiotic degradation rates of a range of alkanedithiols in soil, water, and sediment under various environmentally relevant conditions.

-

Elucidating the detailed metabolic pathways in relevant microorganisms to identify key enzymes and degradation intermediates.

-

Conducting ecotoxicological studies on both the parent alkanedithiols and their major degradation products to assess their potential impact on aquatic and terrestrial organisms.

-

Developing and validating QSAR models specifically for organosulfur compounds to improve the predictive capabilities for data-poor chemicals.

By addressing these research gaps, a more comprehensive understanding of the environmental risks associated with alkanedithiols can be achieved, supporting their safe use and management.

References

- 1. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. OPERA models for predicting physicochemical properties and environmental fate endpoints (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A review of the distribution coefficients of trace elements in soils: influence of sorption system, element characteristics, and soil colloidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiyl radicals and induction of protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiol-induced hydroxyl radical formation and scavenger effect of thiocarbamides on hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.wur.nl [research.wur.nl]

- 16. Dithiol compounds at low concentrations increase arsenite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application